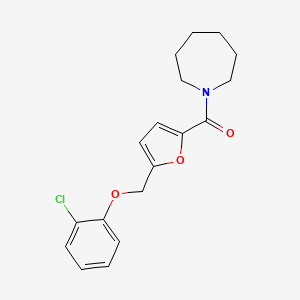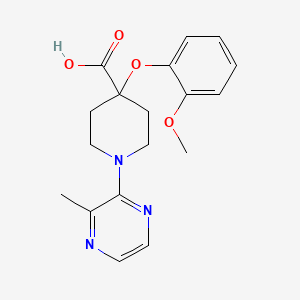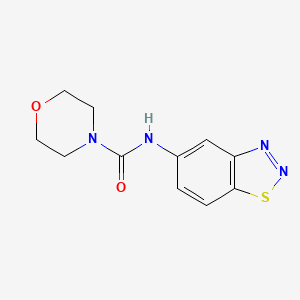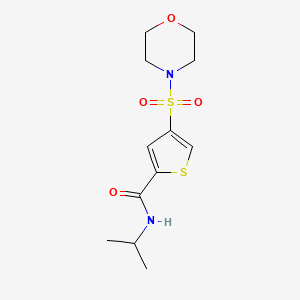![molecular formula C12H13N3O2S B5527583 (2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B5527583.png)
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(aminothioxomethyl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide is 263.07284784 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Oxidation and Photoluminescent Material Development
Research into the electrochemical oxidation of thiophene derivatives closely related to 2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide has unveiled potential applications in developing new classes of photoluminescent materials. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been explored, revealing the formation of π-conjugated oligoaminothiophenes exhibiting notable photoluminescence, which suggests potential applications in optoelectronic devices and materials (Ekinci, Horasan, Altundas, & Demir, 2000).
Synthesis of Polyfunctional Thiophene Derivatives
The synthesis of polyfunctional thiophene derivatives through reactions involving 3-amino-2-cyanothioacrylamides highlights another area of application. These reactions produce compounds with a rare combination of functionalities, exhibiting unique photophysical properties. This work provides insight into the optoelectronic properties of these derivatives, suggesting their utility in electronic and photonic applications (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).
Antibacterial Properties
A study on the antibacterial activities of (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoylamide derivatives reveals the potential biomedical application of these compounds. Through the synthesis of various derivatives, this research demonstrates the compounds' effectiveness against bacterial strains, suggesting their significance in developing new antibacterial agents (El-ziaty & Shiba, 2007).
Antiradiation and Anticancer Research
Investigations into the antiradiation and anticancer properties of thiophene derivatives related to 2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide have been conducted. While some compounds did not show significant radiation-protective or antimalarial properties, the research broadens the understanding of such derivatives' potential applications in protective treatments against radiation and cancer (Foye, Mickles, & Boyce, 1970).
Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications presents another fascinating research avenue. Organic sensitizers related to 2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide have been synthesized and shown to exhibit high efficiency in converting photon to current upon anchoring onto TiO2 films. This suggests their potential application in improving solar cell efficiency (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyanilino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-16-10-4-3-9(5-11(10)17-2)15-7-8(6-13)12(14)18/h3-5,7,15H,1-2H3,(H2,14,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMLMDWTCSGEH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5527505.png)
![1-(2-amino-2-oxoethyl)-N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5527512.png)
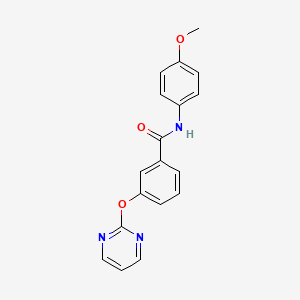
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5527520.png)
![dimethyl 2-[(anilinocarbonyl)amino]terephthalate](/img/structure/B5527527.png)
![3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5527535.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5527547.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylcyclohexanecarboxamide](/img/structure/B5527559.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)
